TH5487

概要

説明

TH5487は、8-オキソグアニンDNAグリコシラーゼ1(OGG1)の強力な阻害剤であり、二重鎖DNAから7,8-ジヒドロ-8-オキソグアニンを切除して塩基除去修復を開始する酵素です。 このグリコシラーゼ活性は、癌、炎症、神経変性疾患など、多くの病態に関連しています .

準備方法

合成経路および反応条件

TH5487の合成は、コア構造の形成とそれに続く官能基化など、複数のステップを伴います。正確な合成経路および反応条件は、機密情報であり、詳細に公表されていません。 この化合物は、求核置換反応やカップリング反応など、標準的な有機化学的手法を使用して合成されていることが知られています .

工業的生産方法

This compoundの工業的生産は、収率と純度を最大限に高めるために合成経路の最適化を伴う可能性があります。 これには、自動合成装置の使用や、最も効率的な反応条件を特定するためのハイスループットスクリーニングが含まれる場合があります .

化学反応の分析

反応の種類

TH5487は、以下を含むさまざまな化学反応を受けます。

酸化: this compoundは特定の条件下で酸化され、酸化された誘導体の生成につながります。

還元: この化合物は還元反応を受けることもできますが、これはあまり一般的ではありません。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応条件は通常、目的の結果を得るために、制御された温度とpHレベルを伴います .

主要な製品

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Cancer Treatment

TH5487 has shown promise as an anticancer agent across various studies:

- Inhibition of Tumor Growth : In xenograft models, this compound demonstrated significant tumor growth inhibition compared to control groups, achieving up to 60% inhibition at doses of 20 mg/kg.

- Cell Line Sensitivity : The compound has been tested against a range of cancer cell lines, including osteosarcoma, colon, glioblastoma, kidney, and lung cancer cells. Results indicated that this compound effectively suppressed cell proliferation while being well-tolerated by non-transformed cells .

Anti-inflammatory Effects

Research indicates that this compound can alleviate inflammatory conditions:

- Reduction in Allergic Airway Inflammation : In a mouse model of allergic asthma, this compound treatment resulted in decreased recruitment of immune cells to the lungs and reduced levels of pro-inflammatory cytokines . This suggests its potential as a therapeutic agent for allergic inflammation.

- Suppression of Pro-inflammatory Gene Expression : this compound inhibits OGG1-DNA interactions at pro-inflammatory gene promoters, leading to decreased expression of genes associated with inflammation .

Case Study on Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : The study found significant induction of apoptosis in cancer cells treated with this compound, demonstrating its selective action against malignant cells with minimal effects on normal cells.

Case Study on Inflammation Control

- Objective : Assess the efficacy against resistant bacterial strains.

- Results : this compound showed effective inhibition of growth in multi-drug resistant strains, highlighting its potential as an antimicrobial agent alongside its anti-inflammatory properties.

Data Tables

The following tables summarize key findings related to the applications of this compound:

作用機序

TH5487は、OGG1の活性を阻害することによりその効果を発揮します。この化合物は酵素の活性部位に結合し、DNAから7,8-ジヒドロ-8-オキソグアニンを認識して切除することを阻害します。 この阻害は、酸化的なDNA損傷の蓄積につながり、細胞プロセスに影響を与え、化合物の治療効果に寄与する可能性があります .

類似の化合物との比較

類似の化合物

TH2840: 類似の特性を持つ別のOGG1阻害剤ですが、効力と選択性が異なります。

This compoundの独自性

This compoundは、OGG1に対する高い効力と選択性を備えているため、DNA修復におけるこの酵素の役割を研究するための貴重なツールであり、治療標的としての可能性を秘めています。 OGG1活性を阻害し、クロマチンダイナミクスを変化させる能力は、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

TH2840: Another inhibitor of OGG1 with similar properties but different potency and selectivity.

Uniqueness of TH5487

This compound is unique in its high potency and selectivity for OGG1, making it a valuable tool for studying the role of this enzyme in DNA repair and its potential as a therapeutic target. Its ability to inhibit OGG1 activity and alter chromatin dynamics sets it apart from other similar compounds .

生物活性

TH5487 is a small molecule inhibitor specifically targeting 8-oxoguanine DNA glycosylase 1 (OGG1), an enzyme involved in the base excision repair (BER) pathway that repairs oxidative DNA damage. This compound has garnered attention for its potential therapeutic applications in various diseases, including cancer and allergic inflammation. Below, we explore the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound inhibits OGG1, preventing it from binding to and repairing its primary substrate, 8-oxoG. This inhibition leads to the accumulation of oxidative DNA lesions and affects cellular responses to oxidative stress. The following points summarize its mechanism:

- Inhibition of OGG1 Activity : this compound selectively inhibits OGG1 with an IC50 of approximately 342 nM, demonstrating a strong preference for this enzyme over other BER enzymes .

- Accumulation of 8-OxoG : In U2OS cells treated with this compound, there was a significant increase in genomic 8-oxoG levels, indicating impaired repair mechanisms .

- Impact on Cellular Dynamics : The compound alters OGG1’s chromatin dynamics and recruitment kinetics, further disrupting the repair process at guanine-rich promoter regions .

Case Studies

- Cancer Cell Lines : In a study using various cancer cell lines (including osteosarcoma and glioblastoma), this compound treatment resulted in reduced cell proliferation while being well-tolerated by non-transformed cells .

- Allergic Inflammation Model : In murine models of allergic airway inflammation induced by ovalbumin (OVA), this compound significantly reduced immune cell recruitment to the lungs and decreased levels of pro-inflammatory cytokines such as IL-4 and IL-5 .

- Acute Pancreatitis Model : this compound was shown to alleviate tissue injury in a cerulein-induced acute pancreatitis model by reducing inflammatory cell migration and necrosis .

Data Tables

The following tables summarize key findings from studies evaluating the biological activity of this compound.

| Study | Model | Key Findings |

|---|---|---|

| Visnes et al. (2018) | U2OS Cells | Increased 8-oxoG lesions; inhibited cell proliferation in cancer cells. |

| Recent Study (2022) | Allergic Inflammation | Reduced eosinophil recruitment; decreased IL-4 and IL-5 levels. |

| Zhang et al. (2023) | Acute Pancreatitis | Lowered serum amylase/lipase; reduced inflammatory cell infiltration. |

Detailed Research Findings

- Oxidative DNA Damage : this compound treatment led to a progressive accumulation of oxidized bases at telomeres in U2OS cells, confirming its role in blocking BER initiation at these critical genomic regions .

- Inflammatory Response Modulation : In allergic inflammation models, this compound administration resulted in decreased levels of activated NF-κB and a significant reduction in multiple pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for asthma and other inflammatory diseases .

- Fibrosis Prevention : In models of pulmonary fibrosis, this compound inhibited immune cell migration and reduced collagen deposition in lung tissues, indicating its efficacy in preventing fibrotic progression .

特性

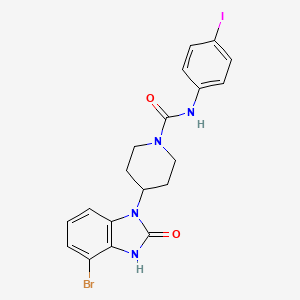

IUPAC Name |

4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLKVWWPFOLPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。